2-(4-Bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
2-(4-Bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a bromobenzamido group, an ethyl group, and a tetrahydrothieno[2,3-c]pyridine core, making it a subject of interest for various chemical and biological studies.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to interact with a variety of enzymes and proteins, inhibiting their activity . It’s possible that “2-(4-Bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” may have similar targets.
Mode of Action
The presence of a carboxamide moiety in similar compounds causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The “this compound” might interact with its targets in a similar manner.
Result of Action
Similar compounds have been found to inhibit the activity of various enzymes and proteins, which can lead to a wide range of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps:
Formation of the Thieno[2,3-c]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Bromobenzamido Group Addition: The bromobenzamido group is usually added through an amide coupling reaction, where 4-bromobenzoic acid or its derivatives react with the amine group on the thieno[2,3-c]pyridine core.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromobenzamido group, potentially converting it to an amine.
Substitution: The bromine atom in the bromobenzamido group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-(4-Bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, polymers, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- 2-(4-Fluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- 2-(4-Methylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Uniqueness
Compared to these similar compounds, 2-(4-Bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is unique due to the presence of the bromine atom. This bromine atom can significantly influence the compound’s reactivity, biological activity, and overall properties, making it distinct from its analogs.
Properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S.ClH/c1-2-21-8-7-12-13(9-21)24-17(14(12)15(19)22)20-16(23)10-3-5-11(18)6-4-10;/h3-6H,2,7-9H2,1H3,(H2,19,22)(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVJYSAIWTGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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